molecular formula C7H15Cl3Si B1585546 Silane, trichloroheptyl- CAS No. 871-41-0

Silane, trichloroheptyl-

Cat. No. B1585546
CAS RN: 871-41-0
M. Wt: 233.6 g/mol
InChI Key: SRQHGWJPIZXDTA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Silane synthesis can be achieved by hydrosilylation or electrophilic silylation . A study on electrodeposited silane-based superhydrophobic coatings for corrosion protection of carbon steel highlighted the importance of pH and the ratio between the number of mols of octyltriethoxysilane (OTES) and tetraethoxysilane (TEOS) in achieving higher water contact angles .


Molecular Structure Analysis

The molecular structure of silane compounds can be complex. For instance, the bond length for Si (1)–C (1) was found to be 1.874 (5) Å and somewhat shorter for the Si–C (sp2) bonds .


Physical And Chemical Properties Analysis

Silane treatment has been shown to improve the cellulose content of certain materials . For instance, a study found that silane treatment improved the hydrophobic behavior of organosilicon modified starch properties .

Scientific Research Applications

Hydrosilylation in Silicon Industry

Trichloro(heptyl)silane plays a crucial role in the hydrosilylation process , which is fundamental in the silicon industry. This process involves the addition of hydrosilanes to alkenes, leading to the production of various organosilicon compounds used as synthetic precursors and in the curing of silicone products . The compound’s ability to undergo selective hydrosilylation makes it a key intermediate in the synthesis of silane coupling agents, which are vital for creating durable bonds between organic and inorganic materials .

Polycrystalline Silicon Production

In the production of polycrystalline silicon , which is essential for solar and semiconductor applications, Trichloro(heptyl)silane is synthesized through various methods, including direct chlorination and hydrochlorination. These processes are integral to the Siemens process, the predominant technology for producing high-purity polycrystalline silicon .

Surface Modification for Superhydrophobicity

The compound is used in surface modification to impart superhydrophobicity and oleophobicity to materials. For instance, coated paper treated with a variant of Trichloro(heptyl)silane by chemical vapor deposition can repel both polar and non-polar liquids, making it valuable in creating water-resistant and self-cleaning surfaces .

Adhesives and Coatings

Trichloro(heptyl)silane-derived silane coupling agents are extensively used in adhesives and coatings . They enhance properties such as water resistance, heat resistance, and adhesiveness without compromising the original characteristics of the bonded materials .

Semiconductor Sealants

In the semiconductor industry, silane coupling agents derived from Trichloro(heptyl)silane are employed as sealants . They provide essential properties like thermal stability and adhesion, which are critical for the longevity and reliability of semiconductor devices .

Paints and Coatings Industry

The compound is also significant in the paints and coatings industry . It contributes to the formulation of products that require a strong bond between diverse materials, offering enhanced durability and resistance to environmental factors .

Tire Manufacturing

Trichloro(heptyl)silane is involved in the tire manufacturing process . Silane coupling agents derived from it are used to improve the bonding between the rubber compound and the silica filler, leading to tires with better performance and longevity .

Nucleophilic Substitution Reactions

Lastly, Trichloro(heptyl)silane is a key intermediate in nucleophilic substitution reactions . These reactions are pivotal for synthesizing various functionalized silanes, which have broad applications in different chemical synthesis processes .

Mechanism of Action

Target of Action

Trichloro(heptyl)silane, also known as Silane, trichloroheptyl-, is primarily used in the manufacture of polycrystalline silicon metal for the semiconductor and solar cell industries . It serves as a raw material in these industries, indicating that its primary targets are silicon-based substrates .

Mode of Action

Trichloro(heptyl)silane interacts with its targets through a process known as electrophilic substitution . This process involves the attack of an electrophile on an allyl or vinylsilane, resulting in the incorporation of an allyl or vinyl group at the electrophilic center after the loss of the silyl group . The electron-releasing strength of the carbon-silicon bond in Trichloro(heptyl)silane is large, controlling the site of reaction and stereoselectivity .

Biochemical Pathways

The biochemical pathways affected by Trichloro(heptyl)silane primarily involve the synthesis of polycrystalline silicon . The compound plays a crucial role in the Siemens process, which includes the conversion of technical grade silicon to trichlorosilane followed by rectification and hydrogen reduction . The process results in the production of polycrystalline silicon, which is used in various applications, including the production of semiconductors and solar cells .

Result of Action

The primary result of Trichloro(heptyl)silane’s action is the production of polycrystalline silicon . This silicon is used in the manufacture of semiconductors and solar cells, contributing to the functionality and efficiency of these devices .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Trichloro(heptyl)silane. For instance, the compound reacts with water, including moisture in the air . Therefore, the presence of water or humidity in the environment can influence the compound’s stability and reactivity. Additionally, the compound is sensitive to heat and light, which can also affect its stability and efficacy .

Safety and Hazards

Silane is a colorless gas with a repulsive odor. It may cause thermal burns and is flammable and pyrophoric (autoigniting in air), but may form mixtures with air that do not autoignite, but are flammable or explosive .

Future Directions

Silane compounds have shown promising application potential in biological chemistry, pharmaceuticals industry, and material chemistry . The development of efficient methodology to assemble versatile silacycles has aroused increasing concerns in the past decades .

properties

IUPAC Name

trichloro(heptyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Cl3Si/c1-2-3-4-5-6-7-11(8,9)10/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQHGWJPIZXDTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883599
Record name Silane, trichloroheptyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silane, trichloroheptyl-

CAS RN

871-41-0
Record name Trichloroheptylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871-41-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, trichloroheptyl-
Source ChemIDplus
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Record name Silane, trichloroheptyl-
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Record name Silane, trichloroheptyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trichloroheptylsilane
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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